Enantiomeric Purity: (S) vs Racemate
The (S)-enantiomer (CAS 1217650-60-6) carries the absolute (S)-configuration at the C3 stereocenter of the piperazine ring, as confirmed by its Isomeric SMILES notation CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N. The (R)-enantiomer (CAS 1217791-74-6) bears the opposite (R)-configuration with Isomeric SMILES reflecting the [C@@H] descriptor [1]. The racemate (CAS 859518-35-7) contains a 1:1 mixture of both enantiomers, and its SMILES lacks any stereochemical descriptor, yielding zero net optical rotation . Commercially, the (S)-enantiomer is supplied at ≥97% chemical and enantiomeric purity (Bidepharm certificate of analysis includes NMR, HPLC, and GC), while the racemate is typically offered at 95% purity without enantiomeric specification .
| Evidence Dimension | Absolute configuration and stereochemical purity specification |
|---|---|
| Target Compound Data | (S)-configuration (CAS 1217650-60-6), Isomeric SMILES: CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N, purity ≥97% (specified as single enantiomer) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1217791-74-6): [C@H] stereodescriptor; Racemate (CAS 859518-35-7): no stereodescriptor, purity 95% (racemic) |
| Quantified Difference | Minimum 2 percentage-point purity advantage (97% vs 95%); 100% enantiomeric excess for the (S)-form vs 0% ee for the racemate |
| Conditions | Manufacturer certificates of analysis; NMR, HPLC, GC batch release data (Bidepharm); Isomeric SMILES from PubChem |
Why This Matters
Procurement of the single (S)-enantiomer eliminates the need for in-house chiral resolution, avoiding yield loss of ≥50% and reducing development timelines for stereochemically pure drug candidates.
- [1] PubChem, tert-Butyl 3-cyanopiperazine-1-carboxylate (CID 53487922); Isomeric SMILES data. View Source
